Enhanced Photocatalytic H₂ Evolution vs. Platinum
In a direct comparative study of hexachlorometallate precursors for photosynthetic hydrogen evolution, the catalyst derived from [OsCl₆]²⁻ (from H₂OsCl₆) demonstrated a 3-fold higher catalytic action for H₂ production compared to metallic platinum [1]. While the photoprecipitation rate of [OsCl₆]²⁻ at photosystem I was approximately 50% slower than that of [PtCl₆]²⁻, the resulting osmium catalyst exhibited significantly enhanced efficiency, with a maximum hydrogen evolution rate of 113 nmol·h⁻¹·mg chl⁻¹ [2]. In contrast, the structurally homologous [IrCl₆]²⁻ and [IrCl₆]³⁻ precursors were completely inactive for H₂ production under identical conditions [3].
| Evidence Dimension | Catalytic Activity for H₂ Evolution |
|---|---|
| Target Compound Data | 3x activity vs. Pt; Max H₂ evolution rate: 113 nmol·h⁻¹·mg chl⁻¹ |
| Comparator Or Baseline | [PtCl₆]²⁻: baseline (1x activity); [IrCl₆]²⁻/[IrCl₆]³⁻: 0 activity |
| Quantified Difference | 3-fold higher than Pt; Ir analogs inactive |
| Conditions | In situ photoprecipitation at photosystem I; thylakoid membrane system |
Why This Matters
This evidence justifies the selection of H₂OsCl₆ over Pt or Ir analogs for the development of high-activity, bio-hybrid photocatalytic systems for hydrogen production.
- [1] Greenbaum, E., Lee, J. W., Tevault, C. V., Blankinship, S. L., & Mets, L. J. (1994). Photosynthetic water splitting: In situ photoprecipitation of metallocatalysts for photoevolution of hydrogen and oxygen. Energy & Fuels, 8(3), 718-723. View Source
- [2] Greenbaum, E., Lee, J. W., Tevault, C. V., Blankinship, S. L., & Mets, L. J. (1994). Photosynthetic water splitting: In situ photoprecipitation of metallocatalysts for photoevolution of hydrogen and oxygen. Energy & Fuels, 8(3), 718-723. View Source
- [3] Greenbaum, E., Lee, J. W., Tevault, C. V., Blankinship, S. L., & Mets, L. J. (1994). Photosynthetic water splitting: In situ photoprecipitation of metallocatalysts for photoevolution of hydrogen and oxygen. Energy & Fuels, 8(3), 718-723. View Source
